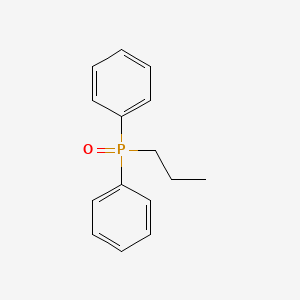

Propyldiphenylphosphine oxide

Description

Structure

3D Structure

Properties

CAS No. |

4252-88-4 |

|---|---|

Molecular Formula |

C15H17OP |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

[phenyl(propyl)phosphoryl]benzene |

InChI |

InChI=1S/C15H17OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChI Key |

BTTHFKVYULBWAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of Propyldiphenylphosphine Oxide

Direct Synthetic Routes to Propyldiphenylphosphine Oxide

The direct synthesis of this compound can be achieved through several key methodologies, including the oxidation of the corresponding phosphine (B1218219), the formation of phosphorus-carbon bonds, and electrochemical methods.

The oxidation of the precursor, propyldiphenylphosphine, is a common and straightforward method for the preparation of this compound. This transformation can be accomplished using various oxidizing agents.

Air Oxidation: Trialkylphosphines are often susceptible to oxidation by atmospheric oxygen. wikipedia.org However, this process can sometimes lead to the formation of byproducts, such as phosphinic acid esters, if not controlled. nih.gov For less basic phosphines, like those with aryl substituents, air oxidation can be slower. nih.govnih.gov To achieve clean and selective air oxidation, methods involving adsorption onto activated carbon have been developed. This surface-assisted oxidation has been shown to be effective for a range of trialkyl- and triarylphosphines, yielding the corresponding phosphine oxides quantitatively. nih.govnih.gov The phosphine is adsorbed onto activated carbon, where the surface facilitates the radical activation of molecular oxygen, leading to the selective oxidation of the phosphine to the phosphine oxide. nih.govnih.gov The product can then be recovered by washing it off the activated carbon. nih.gov

Hydrogen Peroxide Mediated Oxidation: A more controlled and widely used method for the oxidation of tertiary phosphines is the use of hydrogen peroxide. wikipedia.orgrsc.org The reaction of a tertiary phosphine with aqueous hydrogen peroxide typically results in the formation of the corresponding phosphine oxide. rsc.org For instance, less basic phosphines like methyldiphenylphosphine (B73815) are readily converted to their oxides using hydrogen peroxide. wikipedia.org The reaction often proceeds cleanly, and in some cases, stable hydrogen peroxide adducts of the phosphine oxide can be isolated. rsc.orgrsc.orgnih.gov These adducts can then be treated, for example with molecular sieves, to afford the pure phosphine oxide. nih.govrsc.org

| Oxidizing Agent | General Substrate | Conditions | Advantages | Disadvantages/Considerations |

|---|---|---|---|---|

| Air | Trialkylphosphines | Ambient temperature, often on a solid support like activated carbon | Inexpensive, readily available oxidant | Can lead to side products if not controlled; triarylphosphines can be resistant. nih.gov |

| Hydrogen Peroxide (H2O2) | Tertiary Phosphines | Aqueous solution, often at room temperature | Generally clean and high-yielding reaction. rsc.org | Formation of stable H2O2 adducts may require a subsequent purification step. nih.govrsc.org |

The construction of the P-C bond is a fundamental strategy for synthesizing phosphine oxides.

Grignard Reactions: Organometallic reagents, particularly Grignard reagents, are widely employed for the formation of P-C bonds. The reaction of a Grignard reagent with a suitable phosphorus electrophile, such as a phosphonic dichloride or a phosphinate ester, can lead to the formation of a tertiary phosphine oxide. For example, the reaction of phenylphosphonic dichloride with two equivalents of a Grignard reagent can be used to synthesize unsymmetrical phosphine oxides. researchgate.net Similarly, reacting phosphonic esters like diethylphosphite with Grignard reagents is a viable route to diarylphosphine oxides. wikipedia.org The synthesis of mixed arylalkyl tertiary phosphines, and by extension their oxides, can be achieved by the controlled addition of different Grignard reagents to dichlorophenylphosphine. nih.gov

Metal-Free P-Arylation: While typically focused on the formation of P-aryl bonds, the principles of metal-free P-C bond formation are relevant. These methods often involve the reaction of a P-H compound, such as a secondary phosphine oxide, with a suitable electrophile. organic-chemistry.org

Phosphonate (B1237965) Conversion: A significant advancement in phosphine oxide synthesis is the direct conversion of phosphonates to tertiary phosphine oxides. This method involves the reaction of a phosphonate with stoichiometric amounts of an alkyl or aryl Grignard reagent in the presence of an additive like sodium trifluoromethanesulfonate (B1224126) (NaOTf). acs.orgfigshare.comrsc.org The additive is crucial for preventing the formation of coordination oligomers and achieving high yields. acs.orgfigshare.com This approach offers a simpler and higher-yielding alternative to traditional multi-step methods. rsc.org Mechanistic studies suggest the reaction proceeds through a five-coordinate phosphorus intermediate. acs.orgfigshare.com

| Method | Phosphorus Source | Reagent | Key Features |

|---|---|---|---|

| Grignard Reaction | Phosphonic dichloride, Phosphinate ester | Grignard Reagent (e.g., Propylmagnesium bromide) | Versatile for introducing alkyl and aryl groups. wikipedia.orgnih.gov |

| Phosphonate Conversion | Dialkyl or Diaryl Phosphonate | Grignard Reagent + NaOTf | High yields, good functional group tolerance, avoids multi-step synthesis. acs.orgfigshare.comrsc.org |

Electrochemical methods offer an alternative, often milder, route for the synthesis of phosphine oxides. The electrochemical oxidation of phosphines using water as the oxygen source has been described as a more recent development. nih.gov This approach avoids the need for chemical oxidizing agents and can be a greener alternative. While specific examples for this compound are not detailed, the general principle of electrochemical oxidation of tertiary phosphines is applicable.

Synthesis of this compound Derivatives and Analogues

The derivatization of this compound allows for the fine-tuning of its properties and the introduction of new functionalities.

The propyl chain of this compound is a key site for introducing functional groups. For instance, amino-substituted derivatives can be prepared. A general method for synthesizing 2-(N-dialkylamino)propyldiphenylphosphine oxides involves the reaction of diphenylprop-1-enylphosphine oxide or diphenylprop-2-enylphosphine oxide with secondary amines. researchgate.net The latter isomerizes under the reaction conditions to yield the same product. researchgate.net These amino-functionalized phosphine oxides can be valuable as ligands or in the development of new materials.

Modification of the phenyl groups and the creation of P-chiral centers are crucial for applications in asymmetric catalysis.

Modifications of Phenyl Moieties: The synthesis of aryldiphenylphosphine oxides with various substituents on the phenyl rings can be achieved through several methods. One approach is the quaternization of a tertiary diphenylphosphine (B32561), such as methyldiphenylphosphine, with a substituted aryl bromide, followed by a Wittig reaction. acs.orgsemanticscholar.orgnih.gov This two-step process allows for the introduction of a wide range of functional groups onto the aryl ring. acs.orgsemanticscholar.orgnih.gov Another method is the transition metal-catalyzed coupling of diphenylphosphine oxide with aryl halides (Hirao reaction). acs.orgsemanticscholar.org

Stereoselective Synthesis of P-Chiral Derivatives: The synthesis of enantiomerically pure P-chiral phosphine oxides is of great interest. nih.govnsf.govthieme-connect.com Several strategies have been developed to achieve this, including:

Chiral Auxiliary-Based Methods: These methods involve the use of a chiral auxiliary that directs the stereoselective formation of a P-chiral center. The auxiliary is then removed to yield the desired enantiopure phosphine oxide. researchgate.netacs.org For example, P-chiral oxazolidinones can be formed with high diastereoselectivity and then undergo displacement with Grignard reagents to produce the phosphine oxides in high enantiomeric excess. researchgate.net

Kinetic Resolution: This approach involves the selective reaction of one enantiomer of a racemic secondary phosphine oxide with a chiral catalyst, leaving the other enantiomer unreacted and thus enriched. nih.govnsf.gov

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of P-chiral phosphine oxides is a major goal. This includes the copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts. organic-chemistry.org and visible-light-induced C-P bond forming reactions. nih.gov

| Strategy | Description | Typical Outcome |

|---|---|---|

| Chiral Auxiliary | Use of a covalently attached chiral molecule to control stereochemistry. researchgate.netacs.org | High diastereoselectivity and enantiomeric excess. researchgate.net |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. nih.govnsf.gov | Enantioenriched starting material and product. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to directly form one enantiomer preferentially. organic-chemistry.orgnih.gov | High enantiomeric excess under catalytic conditions. organic-chemistry.orgnih.gov |

Formation of Bis- and Poly-Phosphine Oxide Structures

The synthesis of bis- and poly-phosphine oxide structures from this compound is not typically achieved through direct coupling of the parent molecule due to its inherent stability and lack of readily available reactive sites for polymerization or dimerization. Instead, the formation of these larger, complex architectures relies on strategic chemical derivatization of the this compound core to introduce reactive functional groups. These functionalized monomers can then undergo subsequent coupling or polymerization reactions. The primary strategies involve the functionalization of either the aromatic phenyl rings or, less commonly, the aliphatic propyl chain.

A. Aryl C-H Functionalization and Cross-Coupling Strategies

A prevalent and versatile method for constructing larger molecules from a tertiary phosphine oxide core involves the functionalization of its aryl substituents. The phenyl rings on this compound can be activated to incorporate reactive handles suitable for cross-coupling reactions. This two-step approach first involves the introduction of functional groups (e.g., halogens, boronic esters) onto one or both phenyl rings via electrophilic aromatic substitution or directed C-H activation. The resulting functionalized this compound derivative can then be used as a building block in metal-catalyzed cross-coupling reactions to form bis-phosphine oxide structures or polymers.

For instance, selective C-H bromination of the aryl rings can be achieved using reagents like N-Bromosuccinimide (NBS) or ferric halides. The resulting mono- or di-brominated this compound can then be subjected to various palladium- or nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively linking the phosphine oxide units together. For example, coupling a di-brominated derivative with a difunctional boronic acid in a Suzuki reaction would yield a polymer chain incorporating the phosphine oxide moiety.

Below is a table summarizing potential cross-coupling reactions applicable to a di-halogenated this compound derivative for the synthesis of bis- and poly-phosphine oxide structures.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Linkage Formed | Potential Structure |

| Suzuki Coupling | Aryl- or Alkene-diboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ / Ligand | Aryl-Aryl, Aryl-Alkene | Poly(phenylene), etc. |

| Heck Coupling | Di-alkene (e.g., divinylbenzene) | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene | Stilbene-type polymers |

| Sonogashira Coupling | Di-alkyne (e.g., 1,4-diethynylbenzene) | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne | Poly(phenylene ethynylene) |

| Buchwald-Hartwig | Diamine, Diphenol | Pd₂(dba)₃ / Ligand | Aryl-Nitrogen, Aryl-Oxygen | Polyanilines, Polyethers |

This table presents illustrative examples of how a derivatized this compound monomer could be used to form larger structures.

B. Polymer Synthesis via Functionalized Monomers

Following the functionalization strategy, this compound can be converted into bifunctional monomers suitable for step-growth polymerization. This approach allows for the systematic incorporation of the phosphine oxide group into the main chain of various high-performance polymers, often imparting desirable properties such as flame retardancy, thermal stability, and altered solubility.

A common synthetic route involves the nitration of the phenyl rings, followed by catalytic reduction to produce a di-amino this compound monomer. This phosphine oxide-containing diamine can then be reacted with various co-monomers, such as diacyl chlorides or diisocyanates, in polycondensation or polyaddition reactions to yield polyamides and polyureas, respectively. The resulting polymers feature the bulky, polar this compound unit regularly spaced along the polymer backbone.

The synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)s containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) provides a well-documented parallel for this strategy, where a DOPO-containing bisphenol monomer is synthesized and subsequently incorporated into a polymer chain via oxidative coupling polymerization. This demonstrates the feasibility of creating novel polymers by first preparing a custom phosphine oxide-containing monomer.

The table below outlines several polymerization methods that can be employed using appropriately functionalized this compound monomers.

| Monomer Functional Groups | Co-monomer | Polymerization Type | Resulting Polymer Class |

| Di-amine (-NH₂) | Di-acyl chloride | Polycondensation | Polyamide |

| Di-amine (-NH₂) | Di-isocyanate | Polyaddition | Polyurea |

| Di-ol (-OH) | Di-acyl chloride | Polycondensation | Polyester |

| Di-ol (-OH) | Di-isocyanate | Polyaddition | Polyurethane |

| Di-halide (-Br, -I) | Di-boronic ester | Suzuki Polycondensation | Poly(phenylene) |

This table outlines synthetic pathways to polymers based on functionalized this compound monomers.

Advanced Spectroscopic and Structural Elucidation of Propyldiphenylphosphine Oxide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of propyldiphenylphosphine oxide in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information on the chemical environment of each nucleus, their connectivity through scalar couplings, and insights into reaction mechanisms.

Chemical Shift Analysis:

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the n-propyl chain. The phenyl protons typically appear as complex multiplets in the range of δ 7.4–7.8 ppm. The propyl group protons would exhibit characteristic multiplets corresponding to the α-CH₂, β-CH₂, and γ-CH₃ groups, with coupling to both adjacent protons and the phosphorus nucleus.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The phenyl carbons show signals in the aromatic region (δ 128–133 ppm), with the ipso-carbon (the carbon directly attached to phosphorus) showing a characteristic large coupling constant (¹JC-P). rsc.org The carbons of the propyl chain would appear in the aliphatic region (δ 15–35 ppm), with their chemical shifts and C-P coupling constants being highly dependent on their proximity to the phosphorus atom. rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom. magritek.com For this compound, a single resonance is expected in the phosphine (B1218219) oxide region, typically around δ +30 to +35 ppm. rsc.org This chemical shift confirms the pentavalent, tetracoordinate nature of the phosphorus atom. Oxidation of the corresponding phosphine results in a significant downfield shift into this region. magritek.com

Coupling Constants: Spin-spin coupling between NMR-active nuclei provides valuable structural information. In this compound, key coupling constants include:

nJH-P: Coupling between the phosphorus atom and protons on the propyl chain and phenyl rings. Two-bond (²JP-H) and three-bond (³JP-H) couplings are particularly useful for confirming assignments.

nJC-P: Carbon-phosphorus couplings are observed over one to four bonds. The one-bond coupling (¹JC-P) to the ipso-carbons of the phenyl rings and the α-carbon of the propyl group is typically large (around 70-100 Hz), confirming the direct P-C bond. rsc.org

Mechanistic Studies: NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For instance, ³¹P NMR can be used to follow the oxidation of a phosphine to its corresponding phosphine oxide. It is also instrumental in studying the coordination of the phosphine oxide to metal centers, where a change in the ³¹P chemical shift upon complexation indicates the interaction of the phosphoryl oxygen with the metal ion.

Table 1: Representative NMR Data for Alkyldiphenylphosphine Oxides Data compiled from analogous structures to provide expected values for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ³¹P | ~32-35 | Singlet (proton-decoupled) | P=O |

| ¹H | ~7.4-7.8 | Multiplet | Aromatic (Ph-H) |

| ~0.9-2.4 | Multiplets | Propyl (CH₃CH₂CH₂-P) | |

| ¹³C | ~130-133 (d) | ¹JC-P ≈ 98 Hz | ipso-C (Aromatic) |

| ~128-132 (d) | ²⁻⁴JC-P ≈ 3-12 Hz | o,m,p-C (Aromatic) | |

| ~29-31 (d) | ¹JC-P ≈ 72 Hz | α-CH₂ (Propyl) | |

| ~18-19 (d) | ²JC-P ≈ 14 Hz, ³JC-P ≈ 4 Hz | β-CH₂, γ-CH₃ (Propyl) |

Source: Data synthesized from related alkyldiphenylphosphine oxide structures. rsc.orgrsc.org

Advanced Mass Spectrometry Techniques for Precise Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the determination of the precise molecular formula.

The fragmentation of organophosphorus compounds in a mass spectrometer is influenced by the stability of the resulting ions and radicals. chemguide.co.uk For this compound (C₁₅H₁₇OP, Mol. Wt. 244.27 g/mol ), the molecular ion (M⁺) is generally observed. Key fragmentation pathways include:

α-Cleavage: The most common fragmentation for ketones and related compounds, which can be applied analogously here, involves cleavage of the bond adjacent to the phosphoryl group. This would lead to the loss of the propyl radical (•C₃H₇), resulting in a stable diphenylphosphinoyl cation [ (C₆H₅)₂P=O ]⁺ at m/z 201.

β-Cleavage with Rearrangement: Cleavage of the C-C bond beta to the phosphorus atom can occur, often accompanied by a hydrogen rearrangement (McLafferty-type rearrangement), leading to the loss of propene (C₃H₆) and formation of a [ (C₆H₅)₂P(O)H ]⁺ ion at m/z 202.

Cleavage of P-C (Phenyl) Bond: Fragmentation can also involve the loss of a phenyl radical (•C₆H₅), giving rise to a [ (C₆H₅)(C₃H₇)P=O ]⁺ ion at m/z 167.

Deoxygenation: In some ionization techniques, particularly atmospheric pressure chemical ionization (APCI), a characteristic loss of an oxygen atom from the molecular ion can be observed, yielding a fragment corresponding to [M-16]⁺. nih.gov

The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the this compound structure.

X-ray Crystallography of this compound and Its Metal Complexes

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

Bond Lengths and Angles: The core geometry around the phosphorus atom is a distorted tetrahedron.

P=O Bond: The phosphoryl bond is short and highly polarized, with a typical length of approximately 1.48 Å in the free ligand. nih.govwikipedia.org

P-C Bonds: The phosphorus-carbon bond lengths are typically around 1.80-1.83 Å.

Bond Angles: The C-P-C and O=P-C bond angles deviate from the ideal tetrahedral angle of 109.5° due to steric and electronic effects. The O=P-C angles are generally larger, while C-P-C angles are smaller.

Conformational Analysis: The conformation is largely defined by the torsion angles of the phenyl groups relative to the P-C bonds. The phenyl rings typically adopt a propeller-like arrangement around the phosphorus atom to minimize steric hindrance.

Metal Complexes: this compound acts as a hard Lewis base, coordinating to metal centers through its phosphoryl oxygen atom. Upon complexation, several structural changes are observed: wikipedia.org

The P=O bond length increases (e.g., to ~1.51 Å in NiCl₂[OP(C₆H₅)₃]₂), indicating a weakening of the bond due to the donation of electron density from the oxygen to the metal. wikipedia.org

The geometry at the phosphorus atom remains tetrahedral.

The M-O-P angle is typically in the range of 140-160°.

Intermolecular Interactions: In the solid state, the crystal packing is governed by non-covalent interactions. The polarized P=O group is a strong hydrogen bond acceptor, readily forming N-H···O=P or O-H···O=P hydrogen bonds. nih.gov Van der Waals forces and C-H···π interactions between the phenyl rings of adjacent molecules also play a significant role in stabilizing the crystal lattice.

Table 2: Typical Crystallographic Data for Phosphine Oxide Systems Based on data from Triphenylphosphine (B44618) Oxide and its metal complexes.

| Parameter | Free Ligand (TPPO) | Metal Complex (e.g., NiCl₂(TPPO)₂) | Reference |

|---|---|---|---|

| P=O Bond Length | ~1.48 Å | ~1.51 Å (Elongated) | wikipedia.org |

| P-C Bond Length | ~1.80 Å | ~1.81 Å | nih.gov |

| C-P-C Angle | ~106° | ~107° | nih.gov |

| O=P-C Angle | ~112° | ~111° | nih.gov |

| Coordination Mode | N/A | Monodentate via Oxygen | wikipedia.orgmdpi.comresearchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups, Conformational States, and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These complementary methods are powerful for identifying functional groups and probing bonding characteristics. researchgate.net

Functional Group Analysis: The vibrational spectrum of this compound is dominated by several characteristic bands:

P=O Stretching (νP=O): This is one of the most intense and characteristic absorptions in the IR spectrum of a phosphine oxide, typically appearing as a strong, sharp band in the region of 1150-1200 cm⁻¹. mdpi.com Its exact frequency is sensitive to the nature of the substituents on the phosphorus atom and intermolecular interactions. Hydrogen bonding to the phosphoryl oxygen causes this band to shift to a lower frequency (red-shift) and broaden. mdpi.com

P-C Stretching (νP-C): Vibrations associated with the P-C bonds appear in the fingerprint region of the spectrum.

Phenyl Group Vibrations: The phenyl rings give rise to multiple sharp bands, including C-H stretching above 3000 cm⁻¹, C=C ring stretching modes around 1400-1600 cm⁻¹, and C-H out-of-plane bending modes between 700-900 cm⁻¹.

Propyl Group Vibrations: The propyl group is characterized by aliphatic C-H stretching modes (2850-3000 cm⁻¹) and CH₂/CH₃ bending (scissoring, wagging) vibrations around 1375-1465 cm⁻¹.

Conformational States and Bonding: While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The strong P=O bond, being highly polar, gives a very strong IR signal. Conversely, the symmetric vibrations of the phenyl rings often produce strong signals in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, offering insights into molecular symmetry and conformational states. The position and shape of the νP=O band, in particular, serve as an excellent probe for studying coordination to metal ions or participation in hydrogen bonding. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Medium | Strong |

| 2850-2970 | Aliphatic C-H Stretch | Medium-Strong | Medium-Strong |

| ~1590, 1480, 1440 | Aromatic C=C Ring Stretch | Medium-Strong | Strong |

| 1150-1200 | P=O Stretch | Very Strong | Medium |

| ~1120 | P-Phenyl Stretch | Strong | Medium |

| 690-750 | Aromatic C-H Out-of-plane Bend | Strong | Weak |

Source: Data compiled from general knowledge of IR/Raman spectroscopy and studies on analogous phosphine oxides. rsc.orgmdpi.com

Coordination Chemistry and Ligand Properties of Propyldiphenylphosphine Oxide

Complexation Behavior with Transition Metals

The interaction of propyldiphenylphosphine oxide with transition metals is primarily governed by the donation of electron density from the phosphoryl oxygen to the metal center, forming a stable M-O bond. wikipedia.org Phosphine (B1218219) oxides are classified as hard Lewis bases, leading them to preferentially coordinate with hard or borderline metal centers. wikipedia.org The coordination event typically results in a slight elongation of the P=O bond, a phenomenon that can be observed through infrared (IR) spectroscopy as a shift to lower vibrational frequencies for the P=O stretch. This shift is indicative of the weakening of the P=O bond upon donation of electron density to the metal. wikipedia.org

Stoichiometry, Geometry, and Thermochemical Parameters of Metal-Propyldiphenylphosphine Oxide Complexes

While specific crystal structures for complexes of this compound are not extensively detailed in the cited literature, its coordination behavior can be reliably inferred from studies of analogous phosphine oxide ligands, such as triphenylphosphine (B44618) oxide (TPPO) and various trialkylphosphine oxides.

Stoichiometry and Geometry: The stoichiometry of metal-phosphine oxide complexes is highly dependent on the metal ion, its oxidation state, the counter-ions, and the steric bulk of the ligand. Common stoichiometries for monodentate phosphine oxide ligands include ML₂X₂, ML₄X₂, and [ML₆]ⁿ⁺, where M is a transition metal, L is the phosphine oxide ligand, and X is an anionic ligand (e.g., halide). For instance, complexes with a 1:2 metal-to-ligand ratio, such as NiCl₂(OPPh₃)₂, often exhibit a tetrahedral geometry. wikipedia.org In contrast, four-coordinate complexes can also adopt a square planar geometry, while six-coordinate complexes typically form octahedral or distorted octahedral geometries. illinois.edu The coordination number is often influenced by the size of the phosphine oxide; bulkier ligands tend to favor lower coordination numbers.

The table below illustrates common geometries observed for transition metal complexes with phosphine oxide ligands, which are expected to be similar for this compound.

| Metal Ion Example | Ligand (L) | Stoichiometry | Observed Geometry |

| Ni(II) | OPPh₃ | NiCl₂(L)₂ | Tetrahedral |

| W(IV) | OPPh₃ | WCl₄(L)₂ | cis-Octahedral |

| Fe(II) | OPMe₃ | FeCl₂(L)₂ | Tetrahedral |

| Os(IV) | PEt₃ | [Os(PEt₃)₂H₂]²⁺ | transoid-Octahedral |

Electronic and Steric Influence of this compound as a Ligand

The behavior of this compound as a ligand is dictated by a combination of its electronic and steric properties, which can be understood in the context of established models for phosphine ligands.

Electronic Effects: The electronic nature of a phosphine oxide is determined by the substituents attached to the phosphorus atom. The two electron-withdrawing phenyl groups in this compound reduce the electron density on the phosphoryl oxygen compared to trialkylphosphine oxides. Conversely, the electron-donating propyl group makes it a stronger Lewis base than triphenylphosphine oxide. Therefore, its σ-donor strength is intermediate between trialkyl- and triarylphosphine oxides. wikipedia.org The Tolman Electronic Parameter (TEP), though originally developed for phosphines, provides a conceptual framework; ligands with stronger donating groups have lower ν(CO) frequencies in reference metal carbonyl complexes, indicating a more electron-rich metal center. libretexts.orgresearchgate.net this compound would be expected to have a TEP reflecting its intermediate donor strength.

Steric Effects: The steric bulk of a ligand is a critical factor in coordination chemistry, influencing coordination numbers, geometries, and the accessibility of the metal center for catalysis. The most common metric for quantifying the steric size of phosphorus-based ligands is the Tolman cone angle (θ). libretexts.orgmanchester.ac.uk This angle represents the solid angle occupied by the ligand at a standard M-P distance. libretexts.org Although originally defined for phosphines, the concept is applicable to phosphine oxides. The cone angle of this compound would be larger than that of smaller ligands like trimethylphosphine (B1194731) (118°) but smaller than very bulky ligands like tricyclohexylphosphine (B42057) (170°). The presence of the two phenyl groups contributes significantly to its steric profile, while the flexible propyl chain has a more modest impact compared to a rigid group like tert-butyl.

The following table provides a comparison of Tolman cone angles for related phosphine ligands to contextualize the steric profile of this compound.

| Ligand | Tolman Cone Angle (θ) |

| PMe₃ | 118° |

| PEt₃ | 132° |

| PPh₃ | 145° |

| PPh₂Pr (estimate) | ~140-150° |

| PiPr₃ | 160° |

| PCy₃ | 170° |

| PtBu₃ | 182° |

Hemilability and Design of Mixed Phosphine/Phosphine Oxide Ligand Systems

Phosphine oxides are relatively weak Lewis bases and can be displaced from metal centers, a property that is exploited in the design of hemilabile ligands. wikipedia.orgub.edu Hemilability refers to the ability of a chelating ligand to have one donor arm that can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding or catalysis. researchgate.netresearchgate.netnih.gov

Mixed phosphine/phosphine oxide ligands, which contain both a soft phosphine donor (PR₂) and a hard phosphine oxide donor (P(O)R₂), are prime examples of hemilabile systems. researchgate.net In these ligands, the phosphine group typically forms a strong, covalent bond with soft, low-valent transition metals (e.g., Pd(0), Rh(I)), while the phosphine oxide group forms a weaker, more labile dative bond. researchgate.netnih.gov This arrangement allows the phosphine oxide to act as a "placeholder" ligand; it can dissociate to open up a coordination site for a catalytic reaction to proceed and then re-coordinate to stabilize the resulting complex. libretexts.org Ligands such as diphenylphosphinoethane mono-oxide (dppeO) exemplify this behavior, where the P=O group can detach to facilitate catalytic steps and then re-bind, stabilizing reactive intermediates. libretexts.org this compound can be incorporated as a moiety in such bifunctional ligands, offering a specific steric and electronic profile to fine-tune the catalytic activity of the metal center.

Interactions with f-Block Elements (Lanthanides and Actinides) for Enhanced Complexation

The f-block elements, comprising the lanthanides and actinides, are hard Lewis acids with a strong affinity for hard donors like the oxygen atom of phosphine oxides. nih.gov This oxophilicity drives the formation of stable complexes and is a cornerstone of their separation and extraction chemistry. researchgate.netresearchgate.net

The coordination chemistry of phosphine oxides with lanthanides has been extensively studied. researchgate.net The large ionic radii of lanthanide ions typically lead to high coordination numbers, commonly ranging from 8 to 10. The stoichiometry of these complexes often involves multiple phosphine oxide ligands, such as in [Ln(NO₃)₃(OPPh₃)₃] or [LnI₂(OPPh₃)₄]⁺. soton.ac.uknih.gov The steric bulk of the phosphine oxide ligand plays a crucial role in determining the final structure; very bulky ligands may result in complexes with lower coordination numbers. nih.gov

In the context of actinides, phosphine oxides are critical components of solvent extraction processes used in nuclear fuel reprocessing, such as the PUREX (Plutonium and Uranium Recovery by Extraction) process. Bifunctional extractants containing phosphine oxide moieties, like octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), are highly effective for selectively extracting trivalent actinides (e.g., Am³⁺) and lanthanides from acidic nuclear waste streams. nih.gov The strong coordination of the P=O group to the actinyl ions (e.g., UO₂²⁺) or trivalent actinides facilitates their transfer from the aqueous phase to an organic phase. figshare.com The design of these ligands, including the nature of the substituents on the phosphorus atom, is tailored to optimize extraction efficiency and selectivity.

Supramolecular Assembly and Hydrogen Bonding Networks Involving this compound

The phosphoryl oxygen of this compound is a potent hydrogen bond acceptor. This property enables its participation in the formation of extensive supramolecular assemblies and hydrogen-bonded networks. nih.govenamine.net Hydrogen bonds are directional, non-covalent interactions that play a vital role in crystal engineering and the self-organization of molecules. nih.gov

This compound can form strong hydrogen bonds with a variety of proton donors, including water, alcohols, phenols, and carboxylic acids. rsc.org The strength of these interactions has been quantified for similar systems, with complexation enthalpies (ΔH) for phosphine oxide-phenol interactions being highly negative, confirming the formation of a stable hydrogen bond. nih.gov In the solid state, these interactions can direct the packing of molecules into well-defined one-, two-, or three-dimensional structures. For instance, in the presence of suitable hydrogen bond donors, phosphine oxides can form chains, sheets, or more complex networks. researchgate.net This ability to form predictable and robust hydrogen bonds makes phosphine oxides valuable building blocks in supramolecular chemistry and materials science.

Structure-Activity Relationships in Ligand Design for Specific Metal Binding Affinity

The principles of coordination chemistry provide a clear framework for understanding the structure-activity relationships in the design of phosphine oxide-based ligands for specific applications. The binding affinity of a ligand like this compound for a particular metal is governed by a combination of factors, including Hard-Soft Acid-Base (HSAB) principles, steric hindrance, and electronic effects.

HSAB Principle: As a hard donor, the P=O group of this compound will show the highest affinity for hard metal ions. This includes early transition metals in high oxidation states, lanthanides, and actinides. Its affinity for softer, late transition metals in low oxidation states will be significantly lower. wikipedia.org

Electronic Tuning: The binding affinity can be fine-tuned by modifying the substituents on the phosphorus atom. Replacing the electron-donating propyl group with a more electron-withdrawing group (e.g., a trifluoromethyl group) would decrease the Lewis basicity of the oxygen atom, weakening its interaction with all metal ions. Conversely, replacing the phenyl groups with electron-donating alkyl groups would increase the basicity and strengthen the M-O bond. This allows for the rational design of ligands with tailored donor strengths.

Steric Control: The steric profile of the ligand can be adjusted to control selectivity. For example, in solvent extraction of f-block elements, designing a ligand with a specific shape and size can enhance its selectivity for one metal ion over another, even if they have similar electronic properties. Bulky substituents can prevent the coordination of multiple ligands, leading to complexes with lower coordination numbers or creating specific pockets around the metal center that favor the binding of certain substrates in catalytic applications.

By systematically modifying the alkyl and aryl groups of a phosphine oxide scaffold, it is possible to develop ligands with optimized properties for applications ranging from metal extraction and separation to the creation of advanced catalysts and functional supramolecular materials.

Catalytic Applications and Mechanistic Investigations Involving Propyldiphenylphosphine Oxide

Role in Homogeneous Catalysis

In homogeneous catalysis, the utility of phosphine (B1218219) oxides like propyldiphenylphosphine oxide is often linked to their corresponding phosphines. The strong, polar phosphorus-oxygen (P=O) bond makes the phosphine oxide a stable species, often the thermodynamic sink in reactions where the corresponding phosphine is used as a reagent or ligand. However, phosphine oxides themselves can play direct and indirect roles in various catalytic systems.

Asymmetric Catalysis (e.g., Enantioselective Hydrogenation)

Phosphine oxides are crucial precursors to the chiral phosphine ligands that are central to many asymmetric catalytic reactions, including enantioselective hydrogenation. The synthesis of P-stereogenic phosphine ligands often proceeds through phosphine oxide intermediates, which can be resolved into single enantiomers before reduction to the desired chiral phosphine.

Furthermore, α,β-unsaturated phosphine oxides have themselves become important substrates in asymmetric hydrogenation to produce valuable chiral phosphine compounds. Recent research has demonstrated the efficient nickel-catalyzed asymmetric hydrogenation of various α-substituted α,β-unsaturated diphenyl phosphine oxides. acs.org This method provides access to chiral α-substituted phosphine products with excellent yields and high enantioselectivities. acs.org While this compound itself is not the catalyst, this research highlights the importance of the broader class of phosphine oxides within the field of asymmetric synthesis.

Below is a table summarizing the results for the hydrogenation of various α,β-unsaturated diphenyl phosphine oxides, demonstrating the substrate scope of this transformation.

| Entry | Substrate (R Group) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | >99 | 99 | 99 |

| 2 | 4-Fluorophenyl | >99 | 98 | 98 |

| 3 | 4-Chlorophenyl | >99 | 98 | 98 |

| 4 | 4-Bromophenyl | >99 | 99 | 97 |

| 5 | 4-Methoxyphenyl | >99 | 97 | 99 |

| 6 | 3-Methoxyphenyl | >99 | 95 | 99 |

| 7 | 2-Thienyl | >99 | 92 | 94 |

| 8 | n-Pentyl | >99 | 96 | 98 |

| Data sourced from Ni-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated phosphine oxides. acs.org |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-X Bond Formations)

In palladium-catalyzed cross-coupling reactions, phosphine ligands are essential for stabilizing the palladium center and modulating its reactivity. The corresponding phosphine oxides, such as this compound, are typically viewed as the oxidized, deactivated form of the ligand. However, phosphine oxides can also participate in these reactions. They can act as stabilizing agents for palladium nanoparticles or serve as pre-ligands that are reduced in situ to the active phosphine ligand.

Palladium-catalyzed coupling reactions have been successfully applied to functionalize arylphosphine oxides. For instance, bromo-substituted phenylphosphine (B1580520) oxides readily undergo Suzuki coupling with various arylboronic acids to yield arylated phenylphosphine oxides in excellent yields. liv.ac.uk This demonstrates that the phosphine oxide moiety is tolerant of the reaction conditions and can be carried through complex synthetic sequences. liv.ac.uk Such functionalized phosphine oxides can then be reduced to generate a library of structurally diverse phosphine ligands.

The table below presents data from the Suzuki coupling of (4-bromophenyl)diphenylphosphine (B1581179) oxide with various arylboronic acids.

| Entry | Arylboronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | 98 |

| 2 | 4-Methylphenylboronic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 96 |

| 5 | 3-Nitrophenylboronic acid | 92 |

| Data from palladium-catalyzed coupling reactions of bromo-substituted phenylphosphine oxides. liv.ac.uk |

Organocatalytic Transformations and Reagent Functions

A significant area of development in organophosphorus chemistry is the use of phosphine oxides in catalytic cycles, thereby avoiding stoichiometric phosphine oxide waste. ru.nl This is achieved through two primary strategies: redox-neutral and redox-driven catalysis. ru.nlacs.org

In the redox-neutral approach, the phosphine oxide is activated in situ by a reagent to form a reactive phosphorus(V) intermediate without changing the oxidation state. For example, reaction with oxalyl chloride or triflic anhydride (B1165640) converts the phosphine oxide into a highly electrophilic phosphonium (B103445) species. ru.nl This intermediate can then mediate reactions such as dehydrations (e.g., conversion of oximes to nitriles) or Appel-type halogenations, regenerating the phosphine oxide at the end of the cycle. ru.nl

In the redox-driven approach, the phosphine oxide waste from a primary reaction (like a Wittig or Mitsunobu reaction) is reduced back to the active phosphine(III) reagent using a stoichiometric reductant, typically a silane (B1218182). ru.nl This allows the phosphorus compound to be used in catalytic amounts.

Mechanistic Pathways of this compound-Mediated Reactions (e.g., Wittig-type reactions, deoxygenation pathways)

The formation and cleavage of the P=O bond are central to the mechanistic pathways of several key organophosphorus reactions.

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. The thermodynamic driving force of this reaction is the formation of a highly stable phosphine oxide byproduct. total-synthesis.com If a Wittig reagent derived from propyldiphenylphosphine, such as (propyldiphenylphosphoranylidene)methane, were used, the reaction would yield this compound. The mechanism proceeds via a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered oxaphosphetane intermediate. wikipedia.org This intermediate then fragments in a retro-[2+2] cycloaddition to give the alkene and the stable phosphine oxide. masterorganicchemistry.com

Deoxygenation pathways for phosphine oxides are critical for their recycling and use in catalytic cycles. ru.nl The strength of the P=O bond makes this reduction challenging. A common strategy involves a two-step process:

Activation: The oxygen atom of the phosphine oxide is activated by reaction with an electrophile. Reagents like oxalyl chloride convert the phosphine oxide into a chlorophosphonium salt. nih.govresearchgate.net

Reduction: The activated intermediate is then reduced. Silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) or hexachlorodisilane, are effective reducing agents for this purpose, yielding the corresponding phosphine and siloxane byproducts. nih.govresearchgate.net This deoxygenation can proceed with retention of configuration at the phosphorus center, which is vital for the regeneration of chiral phosphine ligands. researchgate.net

Catalyst Regeneration and Recovery Strategies for Industrial Applicability

For industrial-scale synthesis, the regeneration of reagents and the recovery of catalysts are paramount for economic and environmental sustainability. The primary challenge associated with reactions that produce phosphine oxides stoichiometrically is the "phosphine oxide problem"—the generation of high-molecular-weight waste that can be difficult to separate from the desired product.

The key strategy for regeneration is the efficient deoxygenation of the phosphine oxide back to the phosphine, as described in the mechanistic pathways above. ru.nl Developing catalytic versions of classic reactions like the Wittig and Mitsunobu hinges on creating a closed-loop system where the phosphine oxide is continuously reduced in situ. mdpi.com The use of silanes as reducing agents is a leading approach to achieving this goal. ru.nl

Another strategy to improve recovery is the immobilization of the phosphorus species on a solid support. Phosphine oxides can be chemically anchored to materials such as multiwalled carbon nanotubes or silica (B1680970). mdpi.comtcichemicals.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing the catalyst to be recovered and reused. mdpi.com For example, phosphine oxides anchored on carbon nanotubes have been used as pre-catalysts in Wittig and Mitsunobu reactions, demonstrating the viability of this approach. mdpi.com Similarly, phosphine ligands can be immobilized on silica surfaces via silane coupling, which facilitates the recovery of the active catalyst and any subsequently oxidized species. tcichemicals.com These heterogenization techniques are crucial for translating organophosphorus-mediated reactions into practical, large-scale industrial processes.

Applications in Separation Science and Extraction Processes

Liquid-Liquid Extraction of Metal Ions

Liquid-liquid extraction, or solvent extraction, stands as a principal hydrometallurgical technique for the separation and purification of various metals. Propyldiphenylphosphine oxide and analogous phosphine (B1218219) oxides are effective in these processes due to their ability to selectively complex with specific metal ions in an aqueous solution, typically acidic, and extract them into an organic solvent.

The extraction efficiency of phosphine oxides is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. While specific data for this compound is not extensively documented in readily available literature, the behavior of analogous compounds like trioctylphosphine (B1581425) oxide (TOPO) and tributylphosphine (B147548) oxide (TBPO) provides significant insights into its expected performance.

For Thorium (Th(IV)), studies using TOPO have demonstrated high extraction efficiency. Optimal extraction of Th(IV) is often achieved from a nitric acid medium. For instance, with TOPO as the extractant, the transport percentage of Th(IV) can exceed 98% under optimized conditions, which include a 0.50 M HNO₃ donor phase and a 0.10 M H₂SO₄ acceptor phase. nih.gov The extraction percentage is highly dependent on the acidity of the solution; it increases with rising acidity until the acid itself begins to be extracted by the phosphine oxide, which can decrease the metal extraction efficiency at very high acid concentrations. nih.gov

In the case of Uranium (VI), phosphine oxides have been shown to be effective extractants. The extraction process is governed by the formation of a neutral complex with the uranyl nitrate (B79036) salt. Research on various organophosphorus extractants indicates that phosphine oxides can achieve nearly complete extraction of U(VI) from nitric acid solutions, particularly at concentrations around 4 mol/L HNO₃. mdpi.com High selectivity for thorium(IV) over uranium(VI) has been observed with certain extraction systems, a critical factor in nuclear fuel cycle applications. researchgate.net

The separation of Rare Earth Elements (REEs) is a more complex challenge due to their similar chemical properties. Phosphine oxides, often in synergistic combination with other extractants, are employed to achieve separation. The extraction efficiency generally increases with the atomic number of the REE. This trend is attributed to the lanthanide contraction, which leads to stronger complex formation with the heavier REEs.

Table 1: Comparative Extraction Parameters for Analogous Phosphine Oxides

| Metal Ion | Analogous Extractant | Aqueous Phase | Observed Efficiency | Reference |

|---|---|---|---|---|

| Thorium (IV) | Trioctylphosphine oxide (TOPO) | 0.50 M HNO₃ | >98% | nih.gov |

| Uranium (VI) | Various N,O-hybrid heterocyclic reagents | 4.0 M HNO₃ | ~100% | mdpi.com |

| Neodymium (III) | (2-diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide | Nitric Acid Media | High, enhanced by ionic liquids | nih.govnih.gov |

The extraction of metal ions by phosphine oxides is a complex process involving the formation of a solvated metal salt in the organic phase. The general mechanism for the extraction of a metal nitrate (M(NO₃)ₓ) by a phosphine oxide (L) can be represented by the following equilibrium:

Mx+(aq) + xNO₃-(aq) + sL(org) ⇌ M(NO₃)ₓ·sL

Here, 's' represents the solvation number, which is the number of extractant molecules associated with the metal complex. This number is typically determined by slope analysis, plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration. For many f-elements like lanthanides and actinides, the solvation number is often found to be around 1 to 2, indicating the formation of 1:1 or 2:1 complexes. mdpi.com

Thermodynamic studies provide crucial information about the spontaneity and nature of the extraction reaction. The key parameters are the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of extraction. An endothermic reaction (positive ΔH°) suggests that the extraction is favored at higher temperatures, while a negative ΔG° indicates a spontaneous process. For the extraction of Th(IV) with TOPO, the process was found to be diffusion-controlled, with a calculated activation energy of 6.52 kcal/mol. nih.gov

Kinetic studies focus on the rate at which the extraction equilibrium is achieved. For phosphine oxide systems, the extraction is generally rapid. For example, in the extraction of uranium and thorium with triphenylphosphine (B44618) oxide (TPPO), equilibrium is typically reached within 4 to 5 minutes of contact time.

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This compound and its analogs are often used as synergists with acidic extractants like β-diketones or other organophosphorus acids.

A particularly promising area of research is the use of ionic liquids (ILs) as co-extractants or as the diluent phase. Ionic liquids are salts that are liquid at low temperatures and possess unique properties like low volatility, high thermal stability, and tunable solvent properties. When combined with phosphine oxide extractants, ILs can significantly enhance the extraction efficiency and selectivity for metal ions, especially REEs. For instance, the introduction of an ionic liquid like [C₄mim]⁺[Tf₂N]⁻ into a solvent-impregnated resin containing a phosphine oxide extractant resulted in a considerable enhancement of Nd(III) recovery efficiency from slightly acidic media. nih.govnih.gov The mechanism in these systems can shift towards a cation exchange or an ion-pair extraction, depending on the specific ionic liquid and conditions used. nih.gov

Solid-Phase Extraction and Development of Solvent-Impregnated Resins (SIRs)

To overcome some of the drawbacks of liquid-liquid extraction, such as the use of large volumes of organic solvents and emulsification problems, solid-phase extraction (SPE) methods have been developed. Solvent-impregnated resins (SIRs) are a key component of this approach. wikipedia.org SIRs are porous polymeric supports, like styrene-divinylbenzene copolymers, that have a selective liquid extractant, such as this compound, physically immobilized within their porous structure. wikipedia.orgmdpi.com This combines the selectivity of solvent extraction with the procedural simplicity of an ion-exchange resin process. mdpi.com

SIRs containing phosphine oxide derivatives have been successfully developed for the recovery of REEs. nih.gov A novel SIR prepared with (2-diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide and an ionic liquid demonstrated high efficiency for Nd(III) recovery from nitric acid solutions. nih.govnih.gov The composition of the SIR, particularly the molar ratio of the phosphine oxide to the ionic liquid, was found to be a critical parameter for maximizing extraction efficiency. nih.gov These resins offer advantages such as high capacity, good stability, and the potential for regeneration and reuse over multiple cycles. mdpi.com

Table 2: Characteristics of a Phosphine Oxide-Based Solvent-Impregnated Resin for Nd(III) Recovery

| Parameter | Description | Reference |

|---|---|---|

| Support Matrix | Styrene-divinylbenzene copolymer (LPS-500) | nih.govnih.gov |

| Extractant | (2-diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide | nih.govnih.gov |

| Synergist/Modifier | Ionic Liquid ([C₄mim]⁺[Tf₂N]⁻) | nih.govnih.gov |

| Target Metal | Neodymium (III) | nih.govnih.gov |

| Key Finding | The SIR containing a 2:1 molar ratio of extractant to ionic liquid was most efficient for Nd(III) recovery. | nih.gov |

Application in Analytical Separations and Preconcentration Techniques

Beyond large-scale hydrometallurgical applications, this compound and related compounds are valuable reagents in analytical chemistry. Their ability to selectively extract specific metal ions from complex matrices allows for their use in preconcentration techniques. Preconcentration is often necessary when the concentration of an analyte in a sample is below the detection limit of the analytical instrument.

By extracting the target metal ion from a large volume of aqueous sample into a small volume of organic phase containing the phosphine oxide, a significant increase in concentration can be achieved. This analyte-enriched organic phase can then be analyzed using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). This approach not only improves detection limits but also removes interfering matrix components, thereby enhancing the accuracy and reliability of the analytical measurement. The use of α-aminophosphine oxides, for example, has been reviewed for their role as extraction agents for REEs, thorium, and uranium in analytical contexts. nih.gov

Integration into Advanced Materials Science

Incorporation into Polymeric Materials

The addition of propyldiphenylphosphine oxide and similar organophosphorus compounds into polymer matrices is a key strategy for developing high-performance composites with tailored properties.

Organophosphorus compounds are prominent as halogen-free flame retardants. nih.gov The flame-retardant action of phosphine (B1218219) oxides typically involves mechanisms in both the gas and condensed phases. nih.govmdpi.com

Gas-phase Mechanism : During combustion, phosphorus-containing compounds can decompose and release phosphorus-based radicals, such as PO•, into the gas phase. nih.gov These radicals are highly reactive and interfere with the combustion chain reactions, particularly by scavenging H• and OH• radicals, which are essential for flame propagation. nih.gov This "flame inhibition" effect reduces the efficiency of combustion and lowers the heat release rate. nih.gov

Condensed-phase Mechanism : In the solid (condensed) phase, the phosphine oxide can promote the formation of a stable, insulating layer of char on the polymer's surface during thermal decomposition. nih.govmdpi.com This char layer acts as a physical barrier that limits the transfer of heat from the flame to the underlying polymer, slows the release of flammable volatile compounds into the gas phase, and restricts the flow of oxygen to the material's surface. mdpi.com For instance, studies on other phosphine oxides in epoxy resins have shown that their presence leads to a more compact and continuous char residue compared to the unmodified polymer, which enhances the barrier effect. mdpi.com

Char Formation : The phosphorus-containing entities can act as catalysts in the dehydration and cross-linking reactions of the polymer backbone during pyrolysis. This process enhances the yield and thermal stability of the char. The resulting carbonaceous layer is often enriched with phosphoric and polyphosphoric acids, which further protect the material.

The following table summarizes the dual-phase flame-retardant mechanism of phosphine oxides.

Table 1: Flame Retardancy Mechanisms of Phosphine Oxides

| Phase | Mechanism of Action | Effect |

|---|---|---|

| Gas Phase | Release of phosphorus-containing radicals (e.g., PO•) | Interrupts combustion chain reactions by scavenging H• and OH• radicals (flame inhibition). |

| Condensed Phase | Promotion of a stable char layer | Acts as a barrier to heat, fuel, and oxygen, reducing pyrolysis and flame spread. |

Impact on Thermal Stability and Mechanical Properties of Polymer Composites

The incorporation of phosphine oxides can influence the thermal and mechanical characteristics of polymer composites.

Thermal Stability : The effect on thermal stability can be complex. While the primary role is flame retardancy, the addition of organophosphorus compounds can sometimes lower the initial decomposition temperature of the composite. mdpi.com This is often due to the catalytic effect of acidic phosphorus species that are generated, which can accelerate the degradation of the polymer matrix at lower temperatures. mdpi.com However, these additives significantly increase the amount of char residue left at higher temperatures, which indicates enhanced thermal stability of the material in a fire scenario. mdpi.com

Mechanical Properties : As with many fillers and additives, the introduction of phosphine oxides can alter the mechanical properties of the host polymer. High-temperature aging of polymer composites can lead to a significant decrease in tensile and flexural strength due to the degradation of the polymer matrix and the interface between the matrix and any reinforcing fibers. nih.gov The specific impact depends on factors such as the concentration of the additive, its dispersion within the polymer matrix, and the interaction at the polymer-additive interface. Proper formulation is crucial to balance flame retardancy with the desired mechanical performance, as high additive loading can sometimes lead to plasticization or embrittlement.

Vitrimers represent a class of polymers that merge the properties of thermosets and thermoplastics, exhibiting high mechanical strength and thermal stability while also being reprocessable and recyclable. rsc.org This unique behavior is enabled by dynamic covalent bonds within their cross-linked network, which can rearrange upon heating without compromising the network's integrity. researchgate.net

While direct studies detailing the use of this compound in vitrimers are not prominent, the functionalization of such a molecule could allow its integration into vitrimeric systems. If this compound were modified to include reactive groups compatible with dynamic covalent chemistries (e.g., esters, imines, or boronic esters), it could be incorporated into the polymer network. rsc.orgrsc.orgmdpi.com Such an integration could potentially impart flame retardancy to the vitrimer while maintaining its advantageous properties of reprocessability and recyclability, addressing a key challenge in the development of sustainable and safe high-performance polymers. rsc.org

Development of Functional Materials (e.g., Photocurable Coatings, Polyisocyanurate Plastics)

Phosphine oxides are explored in various functional materials. Although specific applications of this compound in photocurable coatings and polyisocyanurate plastics are not extensively documented in public literature, related phosphorus compounds are used in these areas. For instance, tertiary organic phosphines, which are precursors to phosphine oxides, are known to act as trimerization catalysts in the production of polyisocyanurate plastics, which are valued for their thermal and mechanical properties. google.com The development of transparent polyisocyanurate plastics often relies on carefully selected catalysts to achieve desired optical and physical characteristics. google.com

Support Ligands for Quantum Dots and Nanoparticles

Phosphine oxides are well-established as highly effective coordinating ligands for the surface of semiconductor nanocrystals, including quantum dots (QDs), and metallic nanoparticles. syensqo.comnih.gov Trioctylphosphine (B1581425) oxide (TOPO) is a classic example of a ligand used in the synthesis of high-quality QDs. syensqo.com

The role of phosphine oxide ligands like this compound is multifaceted:

Stabilization : The oxygen atom of the phosphine oxide group coordinates strongly to the surface atoms of the nanoparticle, preventing aggregation and precipitation during and after synthesis. nih.gov

Size and Shape Control : By controlling the reactivity of the precursors and the growth of the nanocrystals, these ligands help in achieving uniform size and shape distribution, which is critical for the optical and electronic properties of QDs. nih.gov

Solubility : The organic groups on the phosphine oxide (e.g., propyl and diphenyl groups) render the nanoparticles soluble in organic solvents, facilitating their processing and integration into various media. syensqo.com

Research on phosphine oxide derivatives for stabilizing gold nanoparticles has demonstrated their ability to produce small, homogenous, and stable nanoparticles. nih.gov The stability of such nanoparticles is crucial for applications in catalysis, sensing, and biomedical imaging. nih.gov

Organic Mechanoluminescent Materials

Mechanoluminescence is a phenomenon where a material emits light in response to a mechanical stimulus, such as friction, pressure, or stress. Organic mechanoluminescent materials have potential applications in areas like damage sensing and bio-imaging. nih.gov The mechanisms often involve changes in molecular conformation or packing under mechanical stress. nih.gov Typical examples of such materials are based on molecules like carbazole, phenothiazine, and tetraphenylethene derivatives. nih.gov Currently, there is no significant information in the available literature linking this compound to applications in organic mechanoluminescent materials.

Computational Chemistry and Theoretical Studies of Propyldiphenylphosphine Oxide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of propyldiphenylphosphine oxide. DFT methods offer a good balance between computational cost and accuracy for molecules of this size, enabling detailed analysis of their electronic and structural characteristics.

The electronic structure dictates the chemical reactivity and properties of a molecule. DFT calculations are used to determine key electronic parameters.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For phosphine (B1218219) oxides, the HOMO is often localized on the phenyl rings and the phosphoryl oxygen, while the LUMO may be distributed over the aromatic system.

Charge Distribution and Bonding: The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides is a subject of significant interest and can be described as a combination of a dative P⁺-O⁻ bond and a double bond, resulting in a highly polar character. Natural Bond Orbital (NBO) analysis can quantify the charge distribution, revealing a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. This charge separation creates a strong dipole moment, which is a defining feature of phosphine oxides and influences their interactions with metals and hydrogen bond donors. osti.gov DFT calculations on related di-n-alkyl phosphine oxides confirm that the extraction ability of these compounds is directly correlated to the basicity of the phosphoryl oxygen atom. researchgate.net

Below is a representative table of electronic properties that could be calculated for this compound using DFT, based on typical values for similar aromatic phosphine oxides.

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 4.0 to 5.0 Debye |

| NBO Charge on P | Natural Bond Orbital charge on the Phosphorus atom | +1.5 to +2.0 e |

| NBO Charge on O | Natural Bond Orbital charge on the Oxygen atom | -1.0 to -1.5 e |

This table contains representative values based on computational studies of analogous organophosphine oxides. Specific values for this compound would require dedicated calculations.

The three-dimensional structure and conformational flexibility of this compound are key to its function, particularly in ligand applications. The molecule has several rotational degrees of freedom, primarily around the P-C bonds connecting the phosphorus atom to the propyl and phenyl groups.

Computational studies on analogous molecules, such as phenyl(dimethyl)phosphine oxide and triphenylphosphine (B44618) oxide, have been performed using methods like Møller-Plesset perturbation theory (MP2). osti.gov These studies generate a Potential Energy Surface (PES) by systematically rotating specific dihedral angles (e.g., O=P-C-C) and calculating the energy at each point. osti.gov

This analysis reveals:

Stable Conformers: The lowest energy points on the PES correspond to the most stable conformations. For this compound, this would involve specific orientations of the propyl chain and the two phenyl rings relative to the P=O bond.

Rotational Barriers: The energy maxima on the PES represent the transition states between conformers, defining the energy barrier to rotation. ugm.ac.idresearchgate.net Torsional barriers in phosphine oxides tend to increase with the steric bulk of the rotating groups. osti.gov The rotation of the phenyl groups is a key dynamic feature, and its barrier height determines the conformational flexibility of the ligand.

A summary of stationary points on a hypothetical rotational PES for the P-C(phenyl) bond in this compound is presented below, based on data from similar molecules. osti.gov

| Stationary Point | O=P-C-C Dihedral Angle (φ) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~45° | 0.0 | Most stable conformer, minimizing steric hindrance. |

| Transition State 1 | ~0° | 2.0 - 3.0 | Eclipsed conformation of the phenyl ring with the P=O bond. |

| Local Minimum | ~90° | 1.0 - 2.0 | Perpendicular orientation of the phenyl ring. |

| Transition State 2 | ~120° | 2.5 - 3.5 | Eclipsed conformation with other groups. |

This table is illustrative, based on MP2/cc-pVTZ level calculations for analogous phosphine oxides. osti.gov The exact values for this compound would require specific computation.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate the computational model against experimental data.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The most prominent feature in the calculated IR spectrum of a phosphine oxide is the P=O stretching vibration, typically appearing in the range of 1150-1200 cm⁻¹. Comparing the calculated spectrum with experimental FTIR data allows for precise assignment of vibrational modes and confirms the accuracy of the optimized molecular geometry.

NMR Spectroscopy: While predicting NMR chemical shifts is computationally demanding, methods exist to calculate them with reasonable accuracy. This can help in assigning peaks in ¹H, ¹³C, and ³¹P NMR spectra and understanding how electronic structure influences the chemical environment of the nuclei.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time. MD simulations model atoms as classical particles interacting through a force field.

For this compound, MD simulations could be used to study:

Behavior in Solution: Simulations can model how the molecule interacts with solvent molecules, revealing information about solvation shells and the influence of the solvent on conformational preferences.

Intermolecular Interactions: In condensed phases (liquids or solids), MD can simulate how multiple this compound molecules interact with each other. This is crucial for understanding bulk material properties like density and viscosity.

Complex Formation: When used as a ligand, MD simulations can model the dynamic stability of its complex with a metal ion, showing how the ligand and its substituents move and interact with the metal center and its environment over time. Studies on related poly(propylene oxide) systems have used MD to investigate structural and conformational properties in condensed phases. researchgate.netresearchgate.net

Computational Studies on Reactivity, Reaction Pathways, and Transition States

DFT is a powerful tool for investigating chemical reactions involving this compound, either as a reactant or as a ligand influencing a reaction. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism.

This involves:

Locating Transition States: Algorithms are used to find the saddle points on the energy landscape that connect reactants and products. The geometry of the transition state provides insight into the mechanism of the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Reaction Energetics: Calculations can determine whether a reaction is exothermic or endothermic.

For example, studies on the reactivity of diphenylphosphine (B32561) oxide in P-C coupling reactions have used DFT to evaluate the energetics of oxidative addition and reductive elimination steps, comparing different catalytic pathways. researchgate.net Similar methods could be applied to understand the reactivity of the P-H bond if this compound were to exist in its tautomeric phosphinous acid form, or to model its role in catalytic cycles.

Predictive Modeling for Ligand Design and Material Performance Optimization

The insights gained from computational studies can be used to design new molecules with enhanced properties. Predictive models, ranging from QSAR (Quantitative Structure-Activity Relationship) to more advanced machine learning approaches, leverage calculated molecular descriptors to predict the performance of hypothetical molecules before they are synthesized. nih.govnih.gov

In the context of this compound:

Ligand Design: By modifying the substituents on the phenyl rings or changing the alkyl group (propyl), computational models can predict how these changes will affect properties like metal-binding affinity, steric hindrance (cone angle), and electronic properties (basicity of the P=O oxygen). This allows for the in-silico screening of many potential ligand variations to identify candidates with optimal performance for a specific catalytic application or extraction process.

Material Optimization: If this compound is a component in a larger material, such as a polymer or a flame retardant, computational models can help predict how its incorporation will affect the bulk properties of the material. For instance, DFT and MD can be used to predict thermal stability, mechanical properties, and interactions with other components in a composite material. mdpi.com

Future Research Directions and Concluding Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient methods for the synthesis of propyldiphenylphosphine oxide is a paramount goal for future research. While traditional methods have proven effective, the focus is shifting towards "green" chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Future efforts will likely concentrate on catalytic routes that avoid stoichiometric reagents. For instance, the Hirao reaction, a palladium- or nickel-catalyzed cross-coupling of aryl halides with H-phosphine oxides, presents a promising avenue. mdpi.com Research into optimizing this reaction for the synthesis of this compound, potentially using more sustainable catalysts and solvent systems, is an active area of investigation.

Development of Highly Efficient and Selective Catalytic Systems

This compound and its derivatives have significant potential as ligands in homogeneous catalysis. Their electronic and steric properties can be fine-tuned to influence the activity and selectivity of metal catalysts in a variety of organic transformations.

Future research will focus on designing and synthesizing novel this compound-based ligands for a range of catalytic applications. This includes their use in cross-coupling reactions, hydrogenations, and asymmetric catalysis. The ability of phosphine (B1218219) oxides to act as stabilizing ligands for palladium catalysts in cross-coupling reactions has been noted, preventing the precipitation of palladium black and leading to more consistent reaction rates and yields. nih.gov

A key area of development will be the creation of catalytic systems with enhanced efficiency and selectivity. This will involve the systematic modification of the this compound structure to optimize its coordination to metal centers and its influence on the catalytic cycle. High-throughput screening methods will be instrumental in rapidly identifying promising ligand-metal combinations for specific reactions.

Table 1: Potential Catalytic Applications for this compound-Based Ligands

| Catalytic Reaction | Potential Metal Catalyst | Desired Outcome |

| Suzuki-Miyaura Coupling | Palladium, Nickel | High turnover number and selectivity for complex biaryl synthesis. |

| Heck-Mizoroki Coupling | Palladium | Control of regioselectivity and stereoselectivity in C-C bond formation. |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | High enantioselectivity in the synthesis of chiral molecules. |

| Hydroformylation | Rhodium, Cobalt | High regioselectivity for the production of linear aldehydes. |

Design of Advanced Materials with Tunable Properties

The incorporation of the this compound moiety into polymeric structures offers a pathway to advanced materials with tailored properties. The phosphine oxide group can impart desirable characteristics such as flame retardancy, thermal stability, and altered optical and electronic properties. researchgate.net

Future research will explore the synthesis of a wider range of polymers containing this compound, including polyimides, polycarbonates, and epoxy resins. By varying the concentration and distribution of the phosphine oxide groups within the polymer backbone or as pendant groups, researchers can fine-tune the material's properties for specific applications. For example, phosphine oxide-containing polymers have shown promise as fire-retardant materials due to their ability to promote char formation and release non-combustible gases upon heating. researchgate.net

The development of functional materials with tunable optical and electronic properties is another exciting direction. The polar nature of the P=O bond can influence the refractive index and dielectric constant of materials, making them suitable for applications in optical films and electronic components. Furthermore, the coordination ability of the phosphine oxide group can be exploited to create responsive materials that change their properties in the presence of specific metal ions.

Table 2: Potential Properties and Applications of this compound-Containing Polymers

| Polymer Type | Tunable Property | Potential Application |